1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes multiple functional groups, suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one likely involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the benzofuran moiety, and the attachment of the diethylamino propyl group. Each step would require specific reagents, catalysts, and conditions, such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound would need to be optimized for yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes.
Medicine: As a lead compound for the development of new drugs.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrol-2-one derivatives, benzofuran derivatives, or compounds with similar functional groups.
Uniqueness
The uniqueness of 1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and structural features, which could confer unique chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C27H32N2O5 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(4Z)-1-[3-(diethylamino)propyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O5/c1-4-28(5-2)13-6-14-29-24(18-7-10-21(30)11-8-18)23(26(32)27(29)33)25(31)19-9-12-22-20(16-19)15-17(3)34-22/h7-12,16-17,24,30-31H,4-6,13-15H2,1-3H3/b25-23- |
InChI Key |
MFJMGZJVTDYQBJ-BZZOAKBMSA-N |
Isomeric SMILES |
CCN(CC)CCCN1C(/C(=C(\C2=CC3=C(C=C2)OC(C3)C)/O)/C(=O)C1=O)C4=CC=C(C=C4)O |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC3=C(C=C2)OC(C3)C)O)C(=O)C1=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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